Piperidin-4-yl trifluoromethanesulfonate
Description
Properties
Molecular Formula |
C6H10F3NO3S |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
piperidin-4-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H10F3NO3S/c7-6(8,9)14(11,12)13-5-1-3-10-4-2-5/h5,10H,1-4H2 |
InChI Key |
VALHZUKVIOBLBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
tert-Butoxycarbonyl (Boc) Protection
The Boc group is widely employed due to its stability under basic and nucleophilic conditions. As demonstrated in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, Boc protection is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This method achieves near-quantitative yields and compatibility with subsequent triflation steps.
Benzyl Carbamate (Cbz) Protection
Alternative routes, such as those for radiopharmaceutical precursors, utilize benzyl chloroformate to form a Cbz-protected intermediate. Deprotection via catalytic hydrogenation (e.g., Pd/C, H₂) is required post-triflation, which may limit compatibility with acid-sensitive triflate groups.
The introduction of the trifluoromethanesulfonate group is achieved through reaction with trifluoromethanesulfonic anhydride (Tf₂O). Key conditions and optimizations include:
Reaction Conditions and Solvent Systems
-
Base : Pyridine or triethylamine is critical for scavenging HCl generated during triflation. Pyridine is preferred for its dual role as a base and solvent in some protocols.
-
Solvent : Chloroform and dichloromethane are commonly used for their inertness and ability to dissolve both Tf₂O and intermediates.
-
Temperature : Reactions are initiated at 0°C to mitigate exothermic side reactions, followed by gradual warming to room temperature.
Example Protocol from Pyrazolo[1,5-a]pyrimidine Synthesis:
A solution of Boc-protected piperidin-4-ol (1 equiv) in chloroform is treated with Tf₂O (2.1 equiv) and pyridine (5 equiv) at 0°C. After 3.5 hours at room temperature, the mixture is quenched with saturated ammonium chloride, extracted, and purified via silica gel chromatography to yield the triflated product in 84% yield.
Alternative Triflating Agents
While Tf₂O is standard, N-phenyltriflimide (Tf₂NPh) has been explored for sterically hindered substrates, though it is less cost-effective.
Deprotection of Protected Intermediates
Final deprotection to yield this compound requires conditions orthogonal to the stability of the triflate group.
Acidic Deprotection of Boc Groups
Treatment with hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group efficiently. For instance, 4 M HCl in dioxane at 0°C for 1 hour affords the deprotected product without triflate hydrolysis.
Hydrogenolytic Removal of Cbz Groups
Catalytic hydrogenation (10% Pd/C, H₂, 1 atm) in ethanol at room temperature removes Cbz groups. This method avoids acidic conditions but risks over-reduction if reaction times exceed 12 hours.
Challenges and Optimization Strategies
-
Byproduct Formation : Over-triflation or decomposition is mitigated by strict temperature control and stoichiometric use of Tf₂O.
-
Purification : Silica gel chromatography remains the gold standard, though fractional crystallization has been attempted for industrial-scale processes.
-
Scalability : The Boc/pyridine/chloroform system is preferred for scalability, offering reproducible yields >80% at multi-gram scales .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted piperidine derivatives .
Scientific Research Applications
Organic Synthesis
Piperidin-4-yl trifluoromethanesulfonate serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in nucleophilic substitution reactions due to the excellent leaving group properties of the trifluoromethanesulfonate moiety.
Key Reactions:
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution to form various substituted piperidine derivatives, which are essential in drug development and materials science.
- Synthesis of Complex Molecules: It has been employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Table 1: Examples of Reactions Involving this compound
| Reaction Type | Example Product | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Substituted Piperidine Derivative | 70-90 |
| Coupling Reactions | Biologically Active Compounds | 60-80 |
| Functionalization | Novel Drug Candidates | 50-75 |
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Therapeutic Areas:
- Antimicrobial Activity: Piperidine derivatives, including this compound, have shown promising antimicrobial activity against resistant pathogens.
- Anticancer Activity: Studies indicate that certain derivatives exhibit anticancer properties, making them candidates for further development in cancer therapy.
Case Study: Anticancer Activity
A study demonstrated that this compound derivatives exhibited significant activity against cancer cell lines such as PC3 and HeLa. The mechanism involves modulation of enzyme activity through competitive inhibition.
Biological Research
In biological research, this compound is utilized to study its interactions with enzymes and receptors.
Mechanism of Action:
The trifluoromethanesulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring can interact with various biological targets, influencing their activity and function.
Table 2: Biological Targets and Activities
| Target Enzyme/Receptor | Activity Type | Reference |
|---|---|---|
| Acetylcholinesterase | Inhibition | |
| Cyclin-dependent Kinase 2 | Modulation | |
| Various Cancer Cell Lines | Cytotoxicity |
Industrial Applications
Beyond its use in academia and research, this compound finds applications in various industries:
Applications:
- Agrochemicals: Used as an intermediate in the synthesis of herbicides and pesticides.
- Dyes and Pigments: It serves as a precursor for synthesizing dyes used in textiles and coatings.
Mechanism of Action
The mechanism of action of piperidin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring can interact with various biological targets, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Piperidine Backbones
3-[(3R,4R)-3,4-Dimethyl-1-(Trifluoromethanesulfonyl)piperidin-4-yl]phenyl Trifluoromethanesulfonate (Compound 17)
- Structure : This compound contains a dimethyl-substituted piperidine ring and a phenyl group at the 3-position, with two triflate groups attached .
- Synthesis: Prepared via Tf₂O-mediated sulfonylation of a phenolic precursor. The reaction proceeds at −78°C, followed by warming to room temperature .
- Reactivity : The dual triflate groups enhance electrophilicity, making it suitable for multi-step alkylation or coupling reactions.
Phosphonium Trifluoromethanesulfonate Derivatives
- Example : (S)-Diphenylphosphonium trifluoromethanesulfonate with a piperidin-4-yloxy moiety .
- Structure : Incorporates a charged phosphonium center and a triflate counterion, enabling applications in phosphorus ligand-coupling reactions.
- Synthesis: Achieved via reaction of trifluoromethanesulfonic acid with phosphonium precursors in ethanol, yielding 63% isolated product .
Comparison Table : Piperidine-Based Triflates
Triflates with Non-Piperidine Backbones
1,3-Difluoropropan-2-yl Trifluoromethanesulfonate
- Structure : Aliphatic triflate with fluorine substituents .
- Reactivity : Enhanced electrophilicity due to electron-withdrawing fluorine atoms; used in fluorinated polymer synthesis.
Scandium(III) Trifluoromethanesulfonate (Scandium Triflate)
Comparison Table : Non-Piperidine Triflates
Reactivity and Stability Comparison
Thermal and Chemical Stability
- Piperidin-4-yl triflate : Likely less stable than metal triflates; organic triflates generally decompose at elevated temperatures or under acidic/basic conditions.
Material Science
Triflates like 1,3-difluoropropan-2-yl triflate contribute to fluoropolymer production, while scandium triflate catalyzes crosslinking in hybrid scaffolds () .
Biological Activity
Piperidin-4-yl trifluoromethanesulfonate, a compound characterized by its trifluoromethanesulfonate group, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
This compound is primarily utilized as an intermediate in organic synthesis. The trifluoromethanesulfonate group serves as a potent leaving group in nucleophilic substitution reactions, allowing for the formation of diverse piperidine derivatives. The piperidine ring itself can interact with various biological targets, influencing their activity and function.
Key Reactions
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution with amines, alcohols, and thiols.
- Oxidation and Reduction : The piperidine moiety can be oxidized or reduced under specific conditions, leading to various derivatives that may exhibit different biological activities.
Biological Activity
The biological activity of this compound and its derivatives has been explored in several studies. Notably, this compound has been investigated for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that certain piperidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the piperidine structure can enhance antibacterial efficacy against resistant strains of bacteria .
Anticancer Activity
Piperidine derivatives have been evaluated for their potential in cancer treatment. A notable study highlighted a series of substituted compounds that demonstrated cytotoxic effects on cancer cell lines, with some derivatives showing promising results in inhibiting tumor growth in vivo .
Case Studies
- Antibacterial Efficacy : A study focused on the structure-activity relationship (SAR) of piperidine-based compounds found that specific substitutions led to enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) of 2 µg/mL .
- Anticancer Properties : Another investigation into a piperidine derivative indicated significant cytotoxicity against human neuroblastoma cells (SH-SY5Y), with an IC50 value of 0.5 µM. This compound was noted for its favorable pharmacokinetic profile in animal models, suggesting its potential as a therapeutic agent .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Piperidin-4-yl methanesulfonate | Moderate antimicrobial | Less reactive than triflate |
| Piperidin-4-yl benzenesulfonate | Anticancer potential | More stable under physiological conditions |
| Piperidin-4-yl toluenesulfonate | Limited biological activity | Lower reactivity compared to triflate |
The presence of the trifluoromethanesulfonate group in this compound imparts distinct chemical properties that enhance its reactivity and potential biological activity compared to other sulfonate derivatives .
Q & A
Basic Research Questions
Q. What are the recommended safety precautions for handling Piperidin-4-yl trifluoromethanesulfonate in laboratory settings?
- Methodological Answer : this compound is classified under GHS as causing severe skin burns, eye damage (Category 1C), and acute oral toxicity (Category 4). Safety protocols include:
- Use of nitrile gloves, lab coats, and safety goggles to prevent direct contact .
- Work in a fume hood to avoid inhalation of vapors or aerosols .
- Store in a tightly sealed container away from oxidizers and moisture .
- Emergency procedures: Flush affected skin/eyes with water for 15 minutes and seek medical attention .
Q. How is this compound synthesized, and what purification methods are effective?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous trifluoromethanesulfonate esters (e.g., 2-(benzyloxy)ethyl trifluoromethanesulfonate) are typically prepared via sulfonation reactions using trifluoromethanesulfonic anhydride under anhydrous conditions .
- Key Steps :
React piperidin-4-ol with trifluoromethanesulfonic anhydride in dichloromethane at 0–5°C.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Confirm purity by HPLC using a methanol-buffer mobile phase (65:35, pH 4.6) .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm structural integrity. For example, -NMR peaks for piperidine protons appear between δ 1.5–3.0 ppm, while the triflate group () is identified via -NMR at δ -78 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H] ~260.1 g/mol).
- Elemental Analysis : Validate C, H, N, and S content to ±0.4% deviation .
Advanced Research Questions
Q. How can structural contradictions in this compound derivatives be resolved using computational methods?
- Methodological Answer : Gas electron diffraction (GED) combined with ab initio calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can resolve conformational ambiguities. For example:
- Compare experimental bond lengths/angles (from GED) with computational models to identify discrepancies in triflate group orientation .
- Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions influencing stability .
Q. What strategies optimize the use of this compound as a building block in drug discovery?
- Methodological Answer :
- Functionalization : The triflate group serves as a leaving group in nucleophilic substitution reactions. For instance, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling introduces aromatic moieties .
- Bioactivity Screening : Incorporate the compound into libraries for high-throughput screening against targets like G-protein-coupled receptors (GPCRs) or kinases. Use radioligand binding assays to quantify affinity .
- Metabolic Stability : Assess pharmacokinetics using liver microsome assays (e.g., human CYP450 isoforms) to identify metabolic hotspots .
Q. How do solvent systems influence the reactivity of this compound in organometallic reactions?
- Methodological Answer :
- Polar Aprotic Solvents : Use DMF or DMSO to stabilize transition states in Pd-catalyzed couplings, enhancing reaction rates .
- Ionic Liquids : For example, (N-butyl-N-methylpyrrolidinium triflate) improves solubility and reduces side reactions in SN2 pathways due to its low nucleophilicity .
- Contradiction Note : While DMSO accelerates reactions, it may deactivate catalysts via coordination—balance solvent choice with catalyst compatibility .
Data Contradiction and Resolution
Q. Discrepancies in reported biological activity: How to validate this compound’s role in enzyme inhibition?
- Methodological Answer :
- Reproducibility Checks : Repeat assays (e.g., IC measurements) under standardized conditions (pH 7.4, 37°C) using recombinant enzymes.
- Counter-Screening : Test against off-target enzymes (e.g., carbonic anhydrase vs. acetylcholinesterase) to confirm specificity .
- Structural Analogs : Compare with derivatives lacking the triflate group to isolate its contribution to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
